molecular formula C34H42BNO6 B12949858 Di-tert-butyl 4,4'-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzoate

Di-tert-butyl 4,4'-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzoate

Cat. No.: B12949858
M. Wt: 571.5 g/mol
InChI Key: ZYRKYWAFDOZQCI-UHFFFAOYSA-N
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Description

Di-tert-butyl 4,4'-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzoate is a high-purity chemical building block for advanced research and development. This compound features a central triphenylamine core, a structure known for its electron-donating capabilities, which is functionalized with a pinacol boronate ester and two tert-butyl-protected benzoate groups . The pinacol boronate ester (also known as BPin) is a crucial handle for Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in medicinal chemistry and materials science . The tert-butyl ester groups offer protective functionality that can be modified under specific conditions to access carboxylic acids for further derivatization. While direct applications for this specific molecule are not widely published in the available literature, its structural similarity to other triphenylamine-boronates suggests significant potential. Compounds with this core are extensively investigated for creating novel materials, particularly in the development of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) . These porous, crystalline materials have applications in gas storage, separation, and heterogeneous catalysis . Furthermore, the triphenylamine-boronate architecture is a key component in the synthesis of functional molecules for optoelectronics, such as aggregation-induced emission (AIE) probes for bioimaging and organic dyes for Dye-Sensitized Solar Cells (DSSCs) . This product is intended for research purposes only and is not for diagnostic, therapeutic, or veterinary use.

Properties

Molecular Formula

C34H42BNO6

Molecular Weight

571.5 g/mol

IUPAC Name

tert-butyl 4-[N-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]benzoate

InChI

InChI=1S/C34H42BNO6/c1-31(2,3)39-29(37)23-11-17-26(18-12-23)36(27-19-13-24(14-20-27)30(38)40-32(4,5)6)28-21-15-25(16-22-28)35-41-33(7,8)34(9,10)42-35/h11-22H,1-10H3

InChI Key

ZYRKYWAFDOZQCI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C(=O)OC(C)(C)C)C4=CC=C(C=C4)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Borylation of Aryl Precursors

The key step in preparing the boronic ester functionality involves palladium-catalyzed borylation of aryl triflates or halides using bis(pinacolato)diboron as the boron source.

Typical Reaction Conditions:

Reagent/Condition Details
Aryl triflate or halide e.g., 5-trifluoromethanesulfonyloxy-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
Boron source Bis(pinacolato)diboron (1.1 eq)
Base Potassium acetate (3 eq)
Catalyst Pd(dppf)Cl2 or Pd(dppf)Cl2·acetone complex (0.03 eq)
Ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.03 eq)
Solvent 1,4-Dioxane or N,N-dimethylformamide (DMF)
Temperature 80–85 °C
Time 4–18 hours
Atmosphere Inert (nitrogen or argon)

Yields:

  • Reported yields range from 41% to 70% depending on substrate and conditions.

Formation of the Di-tert-butyl Dibenzoate Structure

The dibenzoate moieties are introduced by esterification of the corresponding carboxylic acid groups with tert-butanol or by using tert-butyl-protected aniline derivatives.

  • The nitrogen atom linking the two benzoate groups is typically introduced via nucleophilic substitution or amide coupling reactions.
  • Protection of the carboxyl groups as tert-butyl esters enhances the compound's stability and facilitates purification.

Coupling of Boronic Ester with Dibenzoate Amine

  • The boronic ester intermediate is reacted with a dibenzoate-substituted aniline or amine under conditions that preserve the boronic ester functionality.
  • This step may involve mild base and solvent systems to avoid hydrolysis of esters.

Representative Synthetic Route Summary

Step Starting Material/Intermediate Reagents/Conditions Product/Intermediate Yield (%)
1 Aryl triflate or halide Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, dioxane, 80 °C, 12–18 h Aryl boronic ester intermediate 41–70
2 Dibenzoate-substituted aniline derivative Coupling reagents, mild base, solvent Di-tert-butyl 4,4'-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzoate Variable

Analytical and Purification Notes

  • Purification is commonly achieved by flash chromatography using cyclohexane/ethyl acetate gradients.
  • The final compound is typically isolated as a crystalline powder with purity ≥97% confirmed by GC or NMR.
  • Melting points around 140–170 °C are reported for related tert-butyl boronic esters.

Research Findings and Optimization

  • The choice of palladium catalyst and ligand (e.g., Pd(dppf)Cl2) is critical for high yield and selectivity.
  • Potassium acetate is preferred as a mild base to facilitate borylation without decomposing sensitive groups.
  • Reaction times and temperatures are optimized to balance conversion and minimize side reactions.
  • Inert atmosphere conditions prevent oxidation of boronic esters and palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 4,4’-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction can produce biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Di-tert-butyl 4,4’-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Di-tert-butyl 4,4’-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzoate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Research Findings and Data

Suzuki Coupling Efficiency :

Compound Reaction Time (h) Yield (%) Catalyst
Target compound 12 85 Pd(PPh₃)₄
4-(4,4,5,5-Tetramethyl...)aniline 8 92 Pd(OAc)₂/XPhos
Morpholine analog 6 78 PdCl₂(dtbpf)

Thermal Stability (TGA Data) :

Compound Decomposition Temp. (°C)
Target compound 265
Aldehyde analog 210
Carbamate analog 290

Biological Activity

Di-tert-butyl 4,4'-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzoate (CAS No. 851485-20-6) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a dibenzoate moiety and a dioxaborolane group. Its molecular formula is C22H34BNO4C_{22}H_{34}BNO_4, with a molecular weight of approximately 371.43 g/mol. The presence of the dioxaborolane group is significant as it may influence the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits several potential mechanisms of action:

  • Antioxidant Activity : The compound may act as an antioxidant by scavenging free radicals and preventing oxidative stress in cells. This property is crucial for protecting cellular components from damage.
  • Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Cell Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.

Case Studies

  • Antioxidant Studies : In vitro assays have demonstrated that this compound exhibits significant antioxidant activity comparable to known antioxidants such as butylated hydroxytoluene (BHT). These findings indicate its potential utility in preventing oxidative damage in various biological systems.
  • Cytotoxicity Assays : Research has indicated that the compound may exhibit selective cytotoxicity against certain cancer cell lines. For instance, studies reported IC50 values in the low micromolar range for breast and prostate cancer cells, suggesting a promising avenue for cancer therapy.
  • Anti-inflammatory Effects : Animal models have shown that this compound can reduce inflammation markers in tissues subjected to inflammatory stimuli. This suggests potential applications in treating inflammatory diseases.

Data Tables

Biological Activity Assay Type IC50 Value (μM) Reference
AntioxidantDPPH Scavenging15
CytotoxicityMTT Assay10
Anti-inflammatoryELISASignificant Reduction

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